4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole
Overview
Description
4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole typically involves the reaction of 3-nitrobenzaldehyde with trifluoromethylthioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethylthio)nitrobenzene
- 4-Nitrophenyl trifluoromethanesulfonate
- Imidazo[1,5-a]pyridine derivatives
- Porphyrin derivatives
Uniqueness
4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is unique due to the combination of its nitrophenyl and trifluoromethyl groups attached to a thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(3-nitrophenyl)-2-(trifluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S/c11-10(12,13)9-14-8(5-18-9)6-2-1-3-7(4-6)15(16)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGRZWBWJOMKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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